2-[[4-(1,3-Benzodioxol-5-ylmethoxy)phenyl]methylamino]butan-1-ol;hydrochloride
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Overview
Description
2-[[4-(1,3-Benzodioxol-5-ylmethoxy)phenyl]methylamino]butan-1-ol;hydrochloride is a complex organic compound with a molecular formula of C19H23NO4. This compound features a benzodioxole moiety, which is a common structural motif in various bioactive molecules. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(1,3-Benzodioxol-5-ylmethoxy)phenyl]methylamino]butan-1-ol typically involves multiple steps. One common route includes the reaction of 1,3-benzodioxole with a suitable phenylmethylamine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The intermediate product is then subjected to further reactions, including reduction and substitution, to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pH, and reactant concentrations is common to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(1,3-Benzodioxol-5-ylmethoxy)phenyl]methylamino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the benzodioxole moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[[4-(1,3-Benzodioxol-5-ylmethoxy)phenyl]methylamino]butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[[4-(1,3-Benzodioxol-5-ylmethoxy)phenyl]methylamino]butan-1-ol involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar biological activities.
Phenylmethylamine derivatives: These compounds have a similar core structure and are used in various chemical and biological applications.
Uniqueness
What sets 2-[[4-(1,3-Benzodioxol-5-ylmethoxy)phenyl]methylamino]butan-1-ol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its solubility in water due to the hydrochloride group and its ability to undergo various chemical reactions make it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methylamino]butan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4.ClH/c1-2-16(11-21)20-10-14-3-6-17(7-4-14)22-12-15-5-8-18-19(9-15)24-13-23-18;/h3-9,16,20-21H,2,10-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQJAKJPWLRBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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